7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyethyl side chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps, including cyclization, substitution, and oxidation reactions One common synthetic route involves the condensation of appropriate starting materials, followed by cyclization to form the pyrido[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl side chain and the sulfanyl group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
7-cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-21-5-4-17-11-10(12(18)16-14(17)22)8(13(19)20)6-9(15-11)7-2-3-7/h6-7H,2-5H2,1H3,(H,19,20)(H,16,18,22) |
InChI Key |
STPPXFWXAIJFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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